Methyl 2-(cyclopropylamino)acetate
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Overview
Description
“Methyl 2-(cyclopropylamino)acetate” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is used in various fields of research and industry .
Synthesis Analysis
The synthesis of “Methyl 2-(cyclopropylamino)acetate” involves the reaction of methyl bromoacetate with cyclopropanamine in the presence of triethylamine . The mixture is stirred at room temperature for 5 hours, then diluted with ethyl acetate and washed with water and brine . The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure . The residue is purified to yield the desired compound .Molecular Structure Analysis
The molecular structure of “Methyl 2-(cyclopropylamino)acetate” is represented by the InChI code 1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 . This indicates that the compound consists of a methyl group (CH3-) attached to a carboxyl group (-COOH), which is further attached to a cyclopropylamino group .Chemical Reactions Analysis
“Methyl 2-(cyclopropylamino)acetate” can participate in various chemical reactions. For instance, it can undergo trans-esterification reactions to form different esters . It can also be converted to amides via an aminolysis reaction . Furthermore, it can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropylamino)acetate” is a compound with a molecular weight of 129.16 . The boiling point and other physical properties are not specified in the retrieved documents .Scientific Research Applications
Use in Chemical Synthesis
Specific Scientific Field
Chemical Engineering and Organic Synthesis
Comprehensive Summary of the Application
“Methyl 2-(cyclopropylamino)acetate” is used in the synthesis of various organic compounds. It is particularly useful in reactions involving esterification, a common process in organic synthesis .
Detailed Description of Methods and Procedures
In one study, “Methyl 2-(cyclopropylamino)acetate” was used in the esterification of acetic acid and methanol. The reaction was catalyzed by sulfuric acid in a batch reactor. This process was optimized using microwave-assisted esterification, which proved to be more effective and efficient than conventional methods .
Summary of Results or Outcomes
The study found that the optimal conversion to methyl acetate was 98.76%. This was achieved with a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Future Directions
properties
IUPAC Name |
methyl 2-(cyclopropylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYODZWYCOXGOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylamino)acetate |
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